molecular formula C8H14S5 B14351393 2,2'-Sulfanediylbis(1,3-dithiane) CAS No. 92507-41-0

2,2'-Sulfanediylbis(1,3-dithiane)

Cat. No.: B14351393
CAS No.: 92507-41-0
M. Wt: 270.5 g/mol
InChI Key: JRBMDVGHRWPDCS-UHFFFAOYSA-N
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Description

2,2’-Sulfanediylbis(1,3-dithiane) is an organosulfur compound that belongs to the class of dithianes. Dithianes are six-membered rings containing two sulfur atoms and are known for their stability and versatility in organic synthesis. This compound is particularly interesting due to its unique structure, which allows it to participate in various chemical reactions and serve as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Sulfanediylbis(1,3-dithiane) can be synthesized through the reaction of 1,3-dithiane with sulfur dichloride. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Sulfanediylbis(1,3-dithiane) may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction. The product is typically purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfanediylbis(1,3-dithiane) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted dithianes depending on the nucleophile used.

Scientific Research Applications

2,2’-Sulfanediylbis(1,3-dithiane) has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for carbonyl compounds and as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2’-Sulfanediylbis(1,3-dithiane) involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the compound can form strong bonds with other elements, allowing it to participate in a wide range of chemical transformations. The compound can also stabilize reactive intermediates, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiane: A simpler dithiane compound that is commonly used as a protecting group for carbonyl compounds.

    1,3-Dithiolane: Another sulfur-containing heterocycle with similar reactivity to dithianes.

    Bithionol: A compound with a similar sulfur-containing structure, used as an antibacterial and anthelmintic agent.

Uniqueness

2,2’-Sulfanediylbis(1,3-dithiane) is unique due to its ability to form stable intermediates and participate in a wide range of chemical reactions Its structure allows for greater versatility in synthetic applications compared to simpler dithianes and dithiolanes

Properties

CAS No.

92507-41-0

Molecular Formula

C8H14S5

Molecular Weight

270.5 g/mol

IUPAC Name

2-(1,3-dithian-2-ylsulfanyl)-1,3-dithiane

InChI

InChI=1S/C8H14S5/c1-3-9-7(10-4-1)13-8-11-5-2-6-12-8/h7-8H,1-6H2

InChI Key

JRBMDVGHRWPDCS-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)SC2SCCCS2

Origin of Product

United States

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